7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one
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Overview
Description
7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one is a complex organic compound with a unique structure that includes chlorophenoxy, methylphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one
- 3-(4-chlorophenoxy)-7-methoxy-4H-chromen-4-one
- Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenoxy, methylphenyl, and phenyl groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C29H21ClO2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C29H21ClO2/c1-19-10-12-20(13-11-19)18-25-27(21-6-3-2-4-7-21)24-8-5-9-26(28(24)29(25)31)32-23-16-14-22(30)15-17-23/h2-18,27H,1H3 |
InChI Key |
ALEFMTZWRAUYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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